2,4-Dibromo-5-methoxybenzoic acid

説明

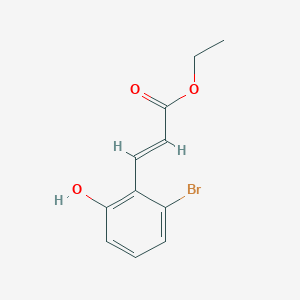

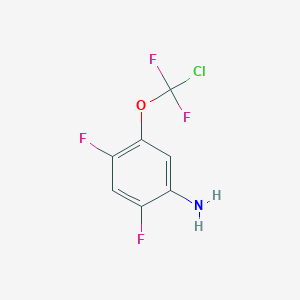

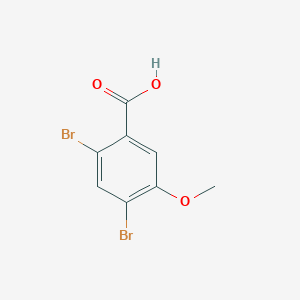

2,4-Dibromo-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H6Br2O3 . It has a molecular weight of 309.94 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Br2O3/c1-13-7-2-4 (8 (11)12)5 (9)3-6 (7)10/h2-3H,1H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Isolation from Natural Sources

2,4-Dibromo-5-methoxybenzoic acid has been isolated from natural sources like sea sponges and algae. For instance, a compound structurally similar to this compound, namely 3,5-Dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. The structure of this compound was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998). Additionally, research on the red alga Rhodomela confervoides led to the discovery of various bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, highlighting the rich chemical diversity in marine organisms (Zhao et al., 2004).

Chemical Analysis and Synthesis

In the field of chemical analysis, this compound and its derivatives have been utilized in various studies. One study focused on the synthesis of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as a potential reagent for catechol O-methyltransferase, demonstrating the compound's role in enzymatic inhibition (Borchardt & Huber, 1982). Another study examined benzoic acid derivatives as additives to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry, indicating their usefulness in enhancing analytical techniques (Karas et al., 1993).

Biological Studies

Biologically, derivatives of this compound have been studied for their interactions with various enzymes and biological systems. For instance, the compound 5-Hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines, which are crucial neurotransmitters (Borchardt & Huber, 1982).

Applications in Organic Chemistry

In organic chemistry, derivatives of this compound have been used in various synthetic routes. For example, a study demonstrated the directed ortho-metalation of unprotected benzoic acids, where 2-methoxybenzoic acid was deprotonated exclusively in the position ortho to the carboxylate, showcasing a methodology useful for the preparation of 3- and 6-substituted 2-methoxybenzoic acids (Nguyen et al., 2006).

Environmental and Toxicological Research

Finally, in environmental and toxicological research, the effects of benzoic acid derivatives, including 4-methoxybenzoic acid, have been assessed, providing insights into their toxic properties upon intragastric intake in experimental settings (Gorokhova et al., 2020).

Safety and Hazards

作用機序

Target of Action

It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides .

Mode of Action

The mode of action of 2,4-Dibromo-5-methoxybenzoic acid involves interactions with its targets, leading to changes at the molecular level. For instance, it can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process allows the conversion of the boron moiety into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects. For instance, its involvement in the Suzuki–Miyaura coupling could lead to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the stability of organoboranes, which are key to the Suzuki–Miyaura coupling, can be affected by air and moisture . Therefore, the compound’s action may be influenced by the conditions under which it is stored and used .

特性

IUPAC Name |

2,4-dibromo-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZKHMIOHWNCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。